molecular formula C23H24ClN5OS B2519347 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-56-1

5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2519347
CAS RN: 898367-56-1
M. Wt: 453.99
InChI Key: BNXUJBXWQXSTOM-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24ClN5OS and its molecular weight is 453.99. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The incorporation of piperazine derivatives in biologically active compounds has been widely explored. Piperazine is known for its ability to positively modulate pharmacokinetic properties. In this context, the synthesized compound may exhibit antibacterial activity. Further studies are needed to evaluate its efficacy against specific bacterial strains .

Anticancer Potential

Piperazine-based derivatives have shown promise as anticancer agents. For instance, related compounds have been investigated for their inhibitory effects on various cancer cells. The compound’s structure suggests potential interactions with cancer-related pathways, making it an interesting candidate for further evaluation .

Antifungal Properties

While the compound’s specific antifungal activity remains to be determined, piperazine derivatives have been studied in this context. Some derivatives exhibit fungicidal activity against certain fungal strains. Investigating the compound’s effects on fungal pathogens could provide valuable insights .

Neurological Disorders

The piperazine ring is also relevant in treatments for neurological disorders such as Parkinson’s and Alzheimer’s disease. Although not directly studied for these conditions, the compound’s structural features warrant investigation in neuroprotective contexts .

Psychoactive Effects

Piperazine compounds are sometimes used illicitly for recreational purposes due to their psychoactive properties. While this compound’s psychoactivity remains speculative, it’s essential to explore any potential effects .

Other Applications

The compound’s unique structure may offer additional applications. Further research could uncover its potential in areas such as antiviral, anti-inflammatory, and antidiabetic therapies .

properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-4-3-5-8-16)28-13-11-27(12-14-28)18-10-6-9-17(24)15-18/h3-10,15,20,30H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXUJBXWQXSTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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